2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid
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Description
Scientific Research Applications
Synthetic Methodologies
- A study demonstrated a convenient synthesis pathway for ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing the potential of utilizing related compounds in the synthesis of complex molecules. This process involves the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate followed by several steps including oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).
Inhibitors in Biochemical Pathways
- Research on 4-substituted 2,4-dioxobutanoic acids, which include similar structural motifs, has shown that these compounds can act as potent inhibitors of glycolic acid oxidase. This finding underscores the potential biomedical applications of related compounds in therapeutic interventions (Williams et al., 1983).
Materials Science and Polymer Chemistry
- A study on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains utilized compounds with structural similarities for synthesizing new monomers. These monomers were then used to create copolymers that exhibit high proton conductivities and low methanol permeabilities, indicating their potential application in fuel cell technologies (Wang et al., 2012).
Novel Compounds Synthesis
- The synthesis of a new surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, through a novel copper-catalyzed cross-coupling reaction, demonstrates the versatility of utilizing structurally related compounds for the development of materials with unique properties, such as forming unusual large-diameter premicellar aggregations (Chen, Hu, & Fu, 2013).
Fluorescent Chromism
- Research into sulfonic acid-substituted compounds for solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules highlights the potential of related structures in sensing devices. This work emphasizes the application of these compounds in detecting organic bases and amines, relevant for biological importance (Nakane et al., 2018).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFO3S/c17-11-3-7-13(8-4-11)22-15(16(20)21)9-14(19)10-1-5-12(18)6-2-10/h1-8,15H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDUROWYIDFYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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